molecular formula C8H3BrClF3O B2474030 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone CAS No. 886502-80-3

2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone

Cat. No.: B2474030
CAS No.: 886502-80-3
M. Wt: 287.46
InChI Key: XUDVGQSZJCOUMM-UHFFFAOYSA-N
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Description

2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone is a useful research compound. Its molecular formula is C8H3BrClF3O and its molecular weight is 287.46. The purity is usually 95%.
BenchChem offers high-quality 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-bromo-6-chlorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDVGQSZJCOUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Ascendant Trajectory of Poly-halogenated Acetophenones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Poly-halogenated acetophenone derivatives represent a burgeoning class of molecules with significant and diverse pharmacological potential. Their unique structural motifs, characterized by the presence of multiple halogen atoms on the acetophenone scaffold, impart distinct physicochemical properties that translate into a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and burgeoning applications of these compounds in drug development. We will delve into the mechanistic underpinnings of their therapeutic effects, including their roles as anticancer, antimicrobial, and antiviral agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of poly-halogenated acetophenones.

Introduction: The Strategic Advantage of Halogenation in Drug Design

Acetophenone, a simple aromatic ketone, has long served as a versatile scaffold in medicinal chemistry.[1] The strategic introduction of halogen atoms onto this core structure dramatically alters its electronic and lipophilic properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. Halogenation can influence a molecule's ability to cross biological membranes, modulate its binding affinity to target proteins, and alter its metabolic stability.[2][3] This guide will explore the multifaceted impact of poly-halogenation on the acetophenone framework and its implications for modern drug discovery.

Poly-halogenated acetophenones have demonstrated significant potential across various therapeutic areas.[4][5] Their utility as precursors in the synthesis of more complex bioactive molecules, such as chalcones and pyrazolines, further underscores their importance in medicinal chemistry.[4][6] This document will serve as a detailed resource, consolidating current knowledge and providing practical insights for researchers in the field.

Synthetic Pathways and Characterization

The synthesis of poly-halogenated acetophenone derivatives can be achieved through several established methodologies. The choice of synthetic route often depends on the desired halogenation pattern and the availability of starting materials.

Alpha-Halogenation of Acetophenones

A common and direct method for introducing halogens at the α-position of the ketone is through electrophilic substitution.[7][8] This reaction can be catalyzed by either acid or base.

Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks the halogen (Cl₂, Br₂, or I₂).[7][9] This method is generally preferred for achieving monohalogenation, as the introduction of the first halogen deactivates the enol towards further reaction.[8]

Experimental Protocol: Acid-Catalyzed α-Bromination of Acetophenone [7]

  • Dissolve acetophenone in a suitable solvent, such as acetic acid.

  • Slowly add a solution of bromine (Br₂) in acetic acid to the acetophenone solution with stirring.

  • The reaction is typically carried out at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the α-bromoacetophenone.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Acid_Catalyzed_Halogenation Ketone Acetophenone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ H_plus H+ Enol Enol Intermediate Protonated_Ketone->Enol Tautomerization Intermediate Bromonium Ion Intermediate Enol->Intermediate + Br₂ Br2 Br-Br Alpha_Bromo_Ketone α-Bromoacetophenone Intermediate->Alpha_Bromo_Ketone - H+ H_plus_out H+

Caption: Mechanism of Acid-Catalyzed α-Bromination.

In the presence of a base, an enolate is formed, which is a more potent nucleophile than the enol.[8][9] This enolate readily attacks the halogen. However, a significant drawback of this method is the propensity for polyhalogenation, particularly for methyl ketones, leading to the haloform reaction.[9] This occurs because the acidity of the remaining α-protons increases with each halogen substitution.[8]

Friedel-Crafts Acylation

An alternative approach to synthesizing ring-halogenated acetophenones is the Friedel-Crafts acylation of a halogenated benzene derivative with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Experimental Protocol: Synthesis of 4-Chloroacetophenone via Friedel-Crafts Acylation

  • To a cooled and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride.

  • After the formation of the acylium ion complex, add chlorobenzene dropwise to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to proceed at room temperature with continuous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting 4-chloroacetophenone by distillation or recrystallization.

Friedel_Crafts_Acylation Chlorobenzene Chlorobenzene Sigma_Complex σ-Complex Intermediate Chlorobenzene->Sigma_Complex + Acylium Ion Acetyl_Chloride Acetyl Chloride + AlCl₃ Acylium_Ion Acylium Ion Acetyl_Chloride->Acylium_Ion Formation Product 4-Chloroacetophenone + HCl + AlCl₃ Sigma_Complex->Product - H+

Caption: Friedel-Crafts Acylation for Ring Halogenation.

Characterization Techniques

The synthesized poly-halogenated acetophenone derivatives are typically characterized using a combination of spectroscopic and analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the position of halogen substituents.[10]

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency.[4]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[11]

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the crystalline state.[10]

Biological Activities and Therapeutic Potential

The introduction of multiple halogens onto the acetophenone scaffold gives rise to a diverse array of biological activities.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of poly-halogenated acetophenone derivatives against various cancer cell lines.[4][12] Halogenated chalcones, which can be synthesized from halogenated acetophenones, have shown significant anticancer activity, particularly against breast cancer cells.[4] For instance, certain dihalogenated chalcones have demonstrated high cytotoxic activity against leukemia and breast cancer cell lines.[4]

Mechanism of Action: The anticancer mechanisms of these compounds are often multifactorial and can include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Kinases: Targeting key signaling pathways involved in cancer progression.[4]

  • Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that leads to cancer cell death.[4]

Table 1: Cytotoxic Activity of Selected Halogenated Acetophenone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Halogenated Phenoxychalcone 2cMCF-7 (Breast Cancer)1.52[4]
Halogenated Phenoxychalcone 2fMCF-7 (Breast Cancer)1.87[4]
Acronyculatin PMCF-7 (Breast Cancer)56.8[13]
AcrovestoneP-388 (Murine Leukemia)ED₅₀ = 3.28 µg/mL[13]
Antimicrobial Activity

Poly-halogenated derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi.[5][14][15] The lipophilicity conferred by the halogen atoms can facilitate the penetration of microbial cell membranes.

A study on polyhalogenated phenols demonstrated significant antibacterial efficacy against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[5] Halogenation has also been shown to enhance the antimicrobial activity of peptoids, with brominated analogues displaying a significant increase in potency against S. aureus, E. coli, and P. aeruginosa.[16]

Mechanism of Action: The antimicrobial action of these compounds may involve:

  • Disruption of Cell Membrane Integrity: Leading to leakage of cellular contents.[5]

  • Inhibition of Biofilm Formation: Preventing the formation of protective microbial communities.[15]

  • Inhibition of Essential Enzymes: Targeting key metabolic pathways in microorganisms.

Antimicrobial_Action Compound Poly-halogenated Acetophenone Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Biofilm Biofilm Formation Compound->Biofilm Prevents Enzymes Essential Enzymes Compound->Enzymes Targets Disruption Membrane Disruption Membrane->Disruption Inhibition_Biofilm Inhibition Biofilm->Inhibition_Biofilm Inhibition_Enzymes Inhibition Enzymes->Inhibition_Enzymes Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition_Biofilm->Cell_Death Inhibition_Enzymes->Cell_Death

Caption: Putative Antimicrobial Mechanisms.

Antiviral Activity

The antiviral potential of polyphenolic compounds, including derivatives that can be synthesized from acetophenones, is an active area of research.[17][18] These compounds can interfere with various stages of the viral life cycle.[18] While specific studies on poly-halogenated acetophenones are emerging, the broader class of halogenated phenols has shown antiviral properties.[15] Polyphenols have demonstrated activity against a range of viruses, including herpes simplex virus (HSV), influenza virus, and human immunodeficiency virus (HIV).[17][19]

Mechanism of Action: Potential antiviral mechanisms include:

  • Inhibition of Viral Entry: Preventing the virus from attaching to and entering host cells.[19]

  • Inhibition of Viral Replication: Targeting viral enzymes essential for replication, such as polymerases and proteases.[19]

  • Interference with Viral Assembly and Release: Disrupting the formation and release of new viral particles.[18]

Applications in Drug Development and Future Perspectives

Poly-halogenated acetophenone derivatives serve as valuable building blocks for the synthesis of a wide array of pharmacologically active compounds.[20][21] Their tunable physicochemical properties make them attractive starting points for lead optimization in drug discovery programs.

The ability of halogenation to modulate biological activity provides a powerful tool for medicinal chemists.[2][3] For instance, the strategic placement of halogens can enhance the binding affinity of a drug candidate to its target protein through halogen bonding, a non-covalent interaction that is gaining increasing recognition in drug design.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different halogenation patterns on biological activity.

  • Elucidation of Detailed Mechanisms of Action: To identify the specific molecular targets of these compounds.

  • Development of Novel Synthetic Methodologies: To access a wider diversity of poly-halogenated acetophenone derivatives.

  • In vivo Efficacy and Safety Studies: To translate the promising in vitro results into potential therapeutic agents.

Conclusion

Poly-halogenated acetophenone derivatives represent a versatile and promising class of compounds for drug discovery and development. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation. As our understanding of the intricate roles of halogens in molecular recognition and pharmacology continues to grow, the importance of these compounds in the design of next-generation therapeutics is set to expand. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers to build upon in their quest for novel and effective medicines.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports, 11(1), 23837. [Link]

  • Pramanik, S., & Suhm, M. A. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Molecules, 26(16), 4930. [Link]

  • LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Olanrewaju, R. O., et al. (2026). Antimicrobial Activities and Low Toxicity Potential of Polyhalogenated Phenols against Staphylococcus aureus. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2021). Alpha Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. YouTube. [Link]

  • Glamo-T-K. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(13), 5036. [Link]

  • Janeczko, T., et al. (2015). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. Journal of Molecular Catalysis B: Enzymatic, 120, 69-75. [Link]

  • Mager, I. I., et al. (2024). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Molecules, 29(10), 2296. [Link]

  • Rai, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6688. [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Chemistry Steps. [Link]

  • Wu, T. S., et al. (2002). Acetophenones from Acronychia pedunculata and their Cancer Chemopreventive Activity. Journal of Natural Products, 65(10), 1532-1534. [Link]

  • Dick, R. A., et al. (2022). Acetophenone protection against cisplatin-induced end-organ damage. Frontiers in Pharmacology, 13, 1046835. [Link]

  • Pramanik, S., & Suhm, M. A. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Molecules, 26(16), 4930. [Link]

  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. [Link]

  • Pinto, M., et al. (2021). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Marine Drugs, 19(12), 682. [Link]

  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry, 18(2). [Link]

  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6. [Link]

  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. [Link]

  • Lee, J. T., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 371, 143646. [Link]

  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. [Link]

  • Hansen, M., et al. (2020). Halogenation as a tool to tune antimicrobial activity of peptoids. Scientific Reports, 10(1), 14930. [Link]

  • Choukeb, P. B., & Ingle, V. N. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in fries rearrangement. Der Pharma Chemica, 4(1), 377-382. [Link]

  • Maxwell, R. J., et al. (2003). Antitumor activity of XR5944, a novel and potent topoisomerase poison. Clinical Cancer Research, 9(10), 3994-4002. [Link]

  • Di Meo, C., et al. (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. Molecules, 29(11), 2596. [Link]

  • Abad, M. J., et al. (1997). Antiviral activity of medicinal plant extracts. Phytotherapy Research, 11(3), 198-202. [Link]

  • Sharma, A., et al. (2022). PHARMACOPHORE POLYPHENOLIC COMPOUNDS - A PROMISING LEADS FOR ANTIVIRAL THERAPY. International Journal of Pharmaceutical Sciences and Research, 13(2), 524-533. [Link]

  • Sezgin, F. G. (2025). Review of toxicology acetophenone. ResearchGate. [Link]

  • Al-Zharani, M., & Al-Abdullah, E. (2023). Insights into Antiviral Properties and Molecular Mechanisms of Non-Flavonoid Polyphenols against Human Herpesviruses. Molecules, 28(13), 5036. [Link]

  • El-Sayed, N. S., et al. (2021). Bioactive Polyphenolic Compounds Showing Strong Antiviral Activities against Severe Acute Respiratory Syndrome Coronavirus 2. ACS Omega, 6(26), 16738-16749. [Link]

  • D'Accolti, M., et al. (2023). The Antiviral Activity of Polyphenols. Molecular Nutrition & Food Research, 67(1), 2200427. [Link]

  • de Mattos, M. C., et al. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 35, 1-7. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Trifluoromethyl-Substituted Heterocycles from Acetophenone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile synthetic strategies for preparing trifluoromethyl-substituted heterocycles, utilizing readily accessible trifluoromethyl-acetophenones as key precursors. This document moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for each synthetic pathway, ensuring both technical accuracy and practical applicability. Detailed, step-by-step protocols for the synthesis of trifluoromethylated pyrazoles and pyridines are provided, alongside illustrative workflow diagrams and a comprehensive reference list.

The Strategic Importance of the Trifluoromethyl Group in Heterocyclic Chemistry

The trifluoromethyl group is a bioisostere for the methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a valuable functional group in drug design.[2] When incorporated into heterocyclic systems—the most common structural motif in pharmaceuticals—the CF₃ group can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[1]

  • Increase Lipophilicity: This can improve a compound's ability to cross cellular membranes and reach its biological target.[2]

  • Modulate pKa: The inductive effect of the CF₃ group can significantly alter the acidity or basicity of nearby functional groups, which can be crucial for target binding.

  • Improve Binding Affinity: The CF₃ group can engage in favorable interactions with biological targets, such as dipole-dipole or orthogonal multipolar interactions, leading to enhanced potency.[1]

Trifluoromethyl-substituted acetophenones are ideal starting materials for the synthesis of these valuable heterocyclic compounds due to the reactivity of the ketone functional group, which allows for a variety of subsequent chemical transformations.

Synthetic Pathways from Acetophenone Precursors

The general strategy for the synthesis of trifluoromethyl-substituted heterocyles from acetophenone precursors involves a two-stage process. First, the acetophenone is transformed into a more complex intermediate, which then undergoes a cyclization reaction to form the heterocyclic ring.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Heterocycle Formation A Trifluoromethyl- Acetophenone B 1,3-Dicarbonyl Compound A->B Claisen Condensation C Chalcone (α,β-unsaturated ketone) A->C Claisen-Schmidt Condensation D Hydrazone A->D Condensation with Hydrazine H Trifluoromethyl- Thiophenes A->H Gewald Reaction E Trifluoromethyl- Pyrazoles B->E Knorr-type Cyclization F Trifluoromethyl- Pyridines C->F Kröhnke Pyridine Synthesis G Trifluoromethyl- Pyrimidines C->G Cyclocondensation with Amidines D->E Oxidative Cyclization

Caption: General workflow for the synthesis of trifluoromethyl-heterocyples from acetophenone precursors.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in a wide range of pharmaceuticals. A common and effective method for their synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4]

Causality Behind Experimental Choices: The synthesis begins with a Claisen condensation between a trifluoromethyl-acetophenone and an ester to generate a trifluoromethyl-β-diketone. This intermediate has two electrophilic carbonyl carbons in a 1,3-relationship, making it perfectly primed for cyclization with a binucleophile like hydrazine. The use of a strong base like sodium ethoxide is crucial for deprotonating the α-carbon of the acetophenone to initiate the Claisen condensation. The subsequent cyclization with hydrazine is typically acid-catalyzed to activate the carbonyl groups towards nucleophilic attack by the hydrazine nitrogens.

G A 4'-(Trifluoromethyl)acetophenone D 1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione (β-Diketone Intermediate) A->D Claisen Condensation B Ethyl Acetate B->D C Sodium Ethoxide in Ethanol C->D Base G 5-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole D->G Cyclocondensation E Hydrazine Hydrate E->G F Acetic Acid in Ethanol F->G Acid Catalyst

Caption: Workflow for the synthesis of a trifluoromethyl-substituted pyrazole.

Experimental Protocol 1: Synthesis of 5-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole

Part A: Synthesis of 1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (21% solution in ethanol, 50 mL).

  • Addition of Reagents: To the stirred solution, add 4'-(trifluoromethyl)acetophenone (10.0 g, 53.1 mmol) followed by ethyl acetate (15.0 mL, 159.4 mmol).

  • Reaction: Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL) and acidify with 2M HCl until the pH is ~4-5.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired β-diketone.

Part B: Synthesis of 5-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1-(4-(trifluoromethyl)phenyl)butane-1,3-dione (5.0 g, 21.7 mmol) in ethanol (40 mL).

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.3 mL, 26.1 mmol) followed by a catalytic amount of glacial acetic acid (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation: Add cold water (50 mL) to the residue. The solid product that precipitates out is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallization: The crude pyrazole can be recrystallized from ethanol/water to afford the pure product.

PrecursorIntermediateFinal ProductReagentsTypical Yield
4'-(Trifluoromethyl)acetophenone1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione5-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazoleNaOEt, Ethyl Acetate, Hydrazine Hydrate, Acetic Acid75-85% (overall)
Synthesis of Trifluoromethyl-Substituted Pyridines

Pyridines are six-membered aromatic heterocycles that are central to numerous blockbuster drugs. A powerful method for their synthesis is the Kröhnke pyridine synthesis, which involves the reaction of a chalcone (an α,β-unsaturated ketone) with a pyridinium salt and ammonium acetate.[5]

Causality Behind Experimental Choices: This synthesis starts with a Claisen-Schmidt condensation of a trifluoromethyl-acetophenone with an aromatic aldehyde to form a trifluoromethyl-chalcone.[2] This reaction is base-catalyzed, typically using aqueous sodium hydroxide, to deprotonate the α-carbon of the acetophenone, which then attacks the aldehyde carbonyl. The resulting chalcone is an excellent Michael acceptor. In the subsequent Kröhnke reaction, the chalcone reacts with a pyridinium ylide (generated in situ) and ammonium acetate, which serves as the nitrogen source for the pyridine ring, in a multi-step cascade reaction to form the substituted pyridine.

G A 4'-(Trifluoromethyl)acetophenone D (E)-3-phenyl-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (Chalcone Intermediate) A->D Claisen-Schmidt Condensation B Benzaldehyde B->D C Aqueous NaOH in Ethanol C->D Base G 2-Phenyl-4-(4-(trifluoromethyl)phenyl)pyridine D->G Kröhnke Pyridine Synthesis E 1-(2-Oxo-2-phenylethyl)pyridinium bromide E->G F Ammonium Acetate in Acetic Acid F->G Nitrogen Source

Caption: Workflow for the synthesis of a trifluoromethyl-substituted pyridine.

Experimental Protocol 2: Synthesis of 2-Phenyl-4-(4-(trifluoromethyl)phenyl)pyridine

Part A: Synthesis of (E)-3-phenyl-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (Chalcone)

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 4'-(trifluoromethyl)acetophenone (10.0 g, 53.1 mmol) in ethanol (100 mL).

  • Addition of Reagents: To this solution, add benzaldehyde (5.6 mL, 55.8 mmol) with stirring.

  • Base Addition: Slowly add a 40% aqueous solution of sodium hydroxide (15 mL) dropwise to the reaction mixture while maintaining the temperature below 25 °C with an ice bath.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper, and then wash with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven to yield the pure chalcone.

Part B: Synthesis of 2-Phenyl-4-(4-(trifluoromethyl)phenyl)pyridine

  • Reaction Setup: To a 250 mL round-bottom flask, add the chalcone from Part A (5.0 g, 18.1 mmol), 1-(2-oxo-2-phenylethyl)pyridinium bromide (5.5 g, 19.9 mmol), and ammonium acetate (14.0 g, 181 mmol).

  • Solvent Addition: Add glacial acetic acid (100 mL) to the flask.

  • Reaction: Heat the mixture to reflux with stirring for 8 hours. Monitor the reaction by TLC.

  • Workup: After cooling, pour the reaction mixture into a beaker of ice water (500 mL).

  • Neutralization and Extraction: Neutralize the mixture by the slow addition of concentrated ammonium hydroxide. Extract the product with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired pyridine derivative.

PrecursorIntermediateFinal ProductReagentsTypical Yield
4'-(Trifluoromethyl)acetophenone(E)-3-phenyl-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one2-Phenyl-4-(4-(trifluoromethyl)phenyl)pyridineBenzaldehyde, NaOH, 1-(2-Oxo-2-phenylethyl)pyridinium bromide, NH₄OAc60-70% (overall)

Conclusion

Trifluoromethyl-substituted acetophenones are versatile and powerful precursors for the synthesis of a wide array of medicinally important heterocyclic compounds. The methodologies outlined in this guide, particularly for the synthesis of pyrazoles and pyridines, demonstrate the strategic transformation of the acetophenone functional group into key intermediates that readily undergo cyclization. By understanding the chemical principles behind these transformations, researchers can effectively and efficiently synthesize novel trifluoromethylated heterocycles for applications in drug discovery and development. The protocols provided herein are robust and can be adapted for the synthesis of a diverse library of compounds.

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

  • Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • The Strategic Advantage of Trifluoromethylated Heterocycles in Chemical Manufacturing. Boron Molecular. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. [Link]

  • Formation of trifluoromethylation of hydrazones via 1,3-diketone compounds. ResearchGate. [Link]

  • Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Preventing hydrate formation in 2,2,2-trifluoroacetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing & Reversing Hydrate Formation in 2,2,2-Trifluoroacetophenone Derivatives Ticket ID: TFAP-HYD-001 Status: Open / Guide

Mission Statement

You are working with 2,2,2-trifluoroacetophenone (TFAP) derivatives. You have likely observed inconsistent melting points, "disappearing" carbonyl peaks in


 NMR, or stoichiometry errors in nucleophilic additions.

The Root Cause: Thermodynamics. The strongly electron-withdrawing trifluoromethyl group (


) destabilizes the carbonyl double bond, making the carbonyl carbon highly electrophilic. Unlike standard acetophenones, TFAP derivatives have a hydration equilibrium constant (

) often

. In the presence of even atmospheric moisture, the equilibrium shifts aggressively toward the gem-diol (hydrate) form.[1]

This guide provides the diagnostic tools to identify hydration and the protocols to reverse it.

Part 1: Diagnostic Hub

Is your sample wet? Do not rely on visual inspection; hydrates often appear as dry, white solids indistinguishable from the ketone.

1.1 The "Phantom Peak" Analysis (NMR)

Use Nuclear Magnetic Resonance (NMR) as your primary diagnostic tool. The conversion from ketone (


) to hydrate (

) causes distinct chemical shift changes.

Table 1: Diagnostic Chemical Shifts (in


) 
NucleusFunctional GroupPure Ketone (

ppm)
Hydrate / gem-diol (

ppm)
Shift Direction



to


to

Upfield (Shielded)


vs



Huge Upfield Shift


(Hydrate)
N/A

(Broad)
New Signal

Technical Note: If you use methanol or ethanol as a solvent for NMR or reaction, you will form a hemiacetal , which appears similar to the hydrate but with additional alkoxy signals. Always use non-nucleophilic solvents (


, 

, DMSO-

) for diagnostics.
1.2 Diagnostic Decision Tree

Follow this logic flow to determine the state of your reagent.

DiagnosticTree Start Input: TFAP Sample SolventCheck Is solvent protic? (MeOH, EtOH, Water) Start->SolventCheck Error STOP: Hemiacetal Formation. Switch to CDCl3 or CD3CN. SolventCheck->Error Yes NMR Run 19F NMR SolventCheck->NMR No ShiftCheck Check -CF3 Shift NMR->ShiftCheck Ketone Peak at ~ -71 ppm (Pure Ketone) ShiftCheck->Ketone Only -71 ppm Hydrate Peak at ~ -84 ppm (Hydrate Present) ShiftCheck->Hydrate Only -84 ppm Mix Two Peaks Visible (Equilibrium Mixture) ShiftCheck->Mix Both Peaks

Figure 1: Diagnostic logic for identifying hydration state using


 NMR.
Part 2: Prevention Protocols (The Moisture Firewall)

Preventing hydration is easier than reversing it.

2.1 Storage Standards
  • Container: Store in a desiccator or a glovebox. Parafilm is insufficient for long-term storage of highly electron-deficient ketones.

  • Atmosphere: Backfill storage vials with Argon (heavier than air, provides a better blanket than Nitrogen).

  • Desiccant: Store the vial inside a secondary jar containing indicating Drierite or

    
    .
    
2.2 Reaction Setup
  • Solvent Choice: Avoid alcohols. Use Toluene, DCM, or THF.

  • Drying Agents:

    • Routine: Add activated 3Å or 4Å Molecular Sieves to the reaction solvent 24 hours prior to use.

    • Critical: For catalytic reactions sensitive to water, distill the solvent over

      
       (for DCM) or Na/Benzophenone (for THF/Toluene).
      
Part 3: Remediation (Dehydration Protocols)

Your sample is hydrated. How do you fix it?

Protocol A: Azeotropic Distillation (The Gold Standard)

This method physically removes water by co-distilling it with a solvent that forms a low-boiling azeotrope.

  • Reagents: Toluene (forms azeotrope with water at 84°C).[2]

  • Equipment: Dean-Stark trap, reflux condenser, round-bottom flask.

Step-by-Step:

  • Dissolve your hydrated TFAP derivative in anhydrous Toluene (approx. 10 mL per gram of substrate).

  • Set up a Dean-Stark trap fitted with a reflux condenser. Fill the trap arm with toluene.

  • Heat the flask to reflux (oil bath

    
    ).
    
  • Monitor: Water will collect at the bottom of the trap (denser than toluene).

  • Continue reflux until no new water droplets form (typically 2–4 hours).

  • Cool to room temperature under Argon flow.

  • Concentrate the toluene in vacuo (rotary evaporator) using a high-vacuum pump to ensure the sample remains dry.

  • Verify: Run

    
     NMR immediately.
    
Protocol B: Chemical Scavenging (For Small Scale)

For samples


 where a Dean-Stark is impractical.
  • Dissolve the sample in DCM.

  • Add activated Molecular Sieves (4Å) (approx. 200% weight of substrate).

  • Stir gently under Argon for 12 hours.

  • Filter the solution through a plug of anhydrous Celite or a syringe filter (PTFE) into a dry flask.

  • Evaporate solvent.[3]

Workflow Visualization

DehydrationWorkflow Input Hydrated Sample Choice Scale? Input->Choice Small < 500 mg Choice->Small Large > 500 mg Choice->Large ChemDry Chemical Drying (DCM + 4Å Sieves) Small->ChemDry DeanStark Dean-Stark (Toluene Reflux) Large->DeanStark Evap Evaporation (Inert Atmosphere) ChemDry->Evap DeanStark->Evap Dry Dry Ketone Evap->Dry

Figure 2: Selection process for dehydration method based on sample scale.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify my TFAP derivative? A: Proceed with extreme caution. Silica gel is acidic and contains adsorbed water. It will almost certainly convert your ketone into a hydrate or hemiacetal on the column.

  • Solution: If you must use silica, deactivate it first (flush with 1%

    
     in hexane) and use anhydrous eluents. Preferably, purify by crystallization or vacuum distillation instead.
    

Q: Why does my melting point fluctuate? A: You are likely measuring a mixture of two crystal lattices. The pure ketone and the gem-diol have different lattice energies and melting points. A broad melting range is a classic sign of partial hydration.

Q: I see a peak at 96 ppm in


 NMR, but I dried the sample. Why? 
A:  Check your NMR solvent. 

can absorb atmospheric moisture over time, which is enough to hydrate a sensitive TFAP derivative inside the NMR tube. Always use a fresh ampoule of solvent or store solvent over molecular sieves.

Q: Can I use Trifluoroacetic Anhydride (TFAA) to dry it? A: Yes, in specific cases. Adding a small amount of TFAA can chemically dehydrate the gem-diol. However, TFAA is a strong electrophile and may react with other nucleophilic functional groups on your molecule (e.g., amines, alcohols). Use Protocol A (Azeotropic Distillation) for a chemically inert approach.

References
  • Hydration Equilibrium: Stewart, R., & Van Dyke, J. D. (1970). The hydration of trifluoroacetophenone and related ketones.[4] Canadian Journal of Chemistry, 48(24), 3961-3965. Link

  • Shifts): Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Dehydration Protocols: Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying.[3][5] A reappraisal by m-terphenyl reduction. The Journal of Organic Chemistry, 43(20), 3966-3968. Link

  • Azeotropic Data: Gmehling, J., et al. (2004). Azeotropic Data. Wiley-VCH. (Source for Toluene-Water azeotrope data: bp 84.1°C, 20.

Sources

Technical Support Center: Purification of 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-886502 Subject: Method Development for Highly Hindered Trifluoromethyl Ketones Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are dealing with a molecule that presents a "perfect storm" of chromatographic challenges: 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone .

This compound is not just a standard aromatic ketone.[1] The combination of the electron-withdrawing trifluoromethyl group (


) and the severe steric hindrance from the ortho,ortho-dihalogenation (2'-Br, 6'-Cl) creates unique physicochemical behaviors.

The Critical Insight: The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack by water, leading to a hydration equilibrium (gem-diol formation) during Reverse Phase (RP) HPLC. This is the primary cause of peak splitting, broadening, and retention time shifts. Furthermore, the steric bulk forces the carbonyl out of planarity with the benzene ring, altering its UV absorption profile.

This guide moves beyond standard protocols to address these specific mechanistic issues.

Module 1: Thin Layer Chromatography (TLC) Optimization

User Question: "I see streaking on my TLC plates, or the spot co-elutes with my starting material. Standard Hexane/EtOAc isn't working. What do I do?"

The "Quick Check" Protocol

Standard silica gel is slightly acidic and retains water. For trifluoroacetophenones, the ketone can interact with surface silanols or form hydrates on the plate, causing streaking.

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60

Standard, but ensure plates are dry (store in desiccator) to minimize on-plate hydration.
Mobile Phase A Toluene / Hexane (Start 1:1) Crucial: Halogenated aromatics separate better via

-

interactions in Toluene than in EtOAc. Toluene often resolves regioisomers (e.g., 2,4-dichloro vs 2,6-dichloro) that EtOAc cannot.
Mobile Phase B Hexane /

(DCM)
If Toluene fails, DCM provides better solubility for the polar

group without the strong H-bonding of EtOAc.
Visualization UV 254 nm & 210 nm The 2,6-steric twist breaks conjugation. The molecule may absorb weakly at 254 nm. Check 210-220 nm if available.
Stain

(Alkaline)
Avoid DNP. The 2,6-steric hindrance blocks the hydrazine attack required for DNP staining.

will oxidize the benzylic positions of impurities but likely leave the target ketone intact (appearing as a white spot on purple background or unreactive).
Troubleshooting Flow: TLC Issues

TLC_Troubleshooting Start Issue: Poor TLC Separation Streak Problem: Streaking/Tailing Start->Streak Coelute Problem: Co-elution with SM Start->Coelute Sol1 Add 1% Acetic Acid to Mobile Phase Streak->Sol1 Silanol Interaction Sol3 Dry Plate (Heat Gun) Before Spotting Streak->Sol3 Hydrate Formation Sol2 Switch Solvent System: Use Toluene/Hexane Coelute->Sol2 Selectivity Change caption Figure 1: Decision tree for troubleshooting trifluoroacetophenone TLC anomalies.

Module 2: HPLC Method Development (The Deep Dive)

User Question: "My HPLC peak is splitting into a 'saddle' shape, or I see a broad fronting peak. Is my column dead?"

Answer: Your column is likely fine. You are witnessing On-Column Hydration .

The Mechanism of Failure

The


 group makes the carbonyl carbon extremely electrophilic. In aqueous mobile phases (standard RP-HPLC), the ketone exists in equilibrium with its gem-diol (hydrate).


  • Ketone Form: More lipophilic (Retains longer).

  • Gem-Diol Form: More polar (Elutes earlier).

  • Result: If the interconversion rate is similar to the chromatographic timescale, you get a bridge between two peaks (saddle) or massive broadening.

Recommended HPLC Protocol

To fix this, you must either suppress hydration (remove water) or collapse the equilibrium (force it to one side).

ParameterSpecificationWhy this works?
Column Phenyl-Hexyl or PFP (Pentafluorophenyl) Selectivity: Phenyl phases interact via

-

stacking with the halogenated ring, offering better separation of halo-isomers than C18. PFP offers specific F-F interactions.
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic Acid) Equilibrium Control: Acidic pH stabilizes the ketone form and suppresses silanol ionization.
Mobile Phase B Acetonitrile (ACN) + 0.05% TFAHydration Suppression: ACN is aprotic. Methanol (MeOH) can form hemi-ketals (

), adding another equilibrium complication. Avoid MeOH.
Gradient Steep Organic Ramp (e.g., 50% to 95% B)Keep the water content low. The molecule is lipophilic; elute it quickly to minimize time for hydration.
Temperature 40°C - 50°C Higher temperature increases the rate of ketone/hydrate interconversion, often merging the split peaks into a single, sharper average peak.
Visualizing the Hydration Problem

Hydration_Equilibrium cluster_chrom Chromatographic Consequence Ketone Ketone Form (Lipophilic) Retains on C18 GemDiol Gem-Diol (Hydrate) (Polar) Elutes Early Ketone->GemDiol  Slow Equilibrium   Peak Split Peak / Tailing (Ghost Peaks) Ketone->Peak Water + H2O Water->Ketone GemDiol->Peak caption Figure 2: The gem-diol equilibrium mechanism causing peak splitting in aqueous HPLC.

Module 3: Post-Purification Handling (FAQs)

Q: Can I use a Rotovap to remove solvents? A: Proceed with Caution. While the molecular weight (~300 g/mol ) suggests stability, the "ortho-effect" prevents efficient crystal packing, potentially lowering the melting point.

  • Risk:[2] The compound may sublime or co-evaporate with high-boiling solvents under high vacuum.

  • Protocol: Keep the water bath < 35°C. Do not leave on high vacuum (pump) overnight unless monitoring.

Q: How do I store the purified compound? A: Exclude Moisture. Store under Argon/Nitrogen in a desiccator. Over time, atmospheric moisture can convert the surface of the solid/oil into the hydrate, changing the melting point and IR spectrum (loss of carbonyl stretch ~1700 cm⁻¹, appearance of broad OH).

References & Authority

  • Hydration of Trifluoromethyl Ketones:

    • Concept: Electron-withdrawing groups (

      
      ) significantly increase the equilibrium constant for hydration (
      
      
      
      ) compared to non-fluorinated analogs.
    • Source: Rzepa, H. (2012).[3] The trifluoromeric effect in the hydration of the carbonyl group. Imperial College London. Link

  • HPLC of Fluorinated Compounds:

    • Concept: Use of acidic modifiers and elevated temperature to collapse hydration peaks in RP-HPLC.

    • Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development).

  • Synthesis & Properties of Halogenated Acetophenones:

    • Concept: 2-Bromo-2'-chloroacetophenone synthesis and purification (analogous chemistry).[4]

    • Source: ChemicalBook / BenchChem Protocols (CAS 5000-66-8). Link

Sources

Optimizing yield for trifluoroacetylation of bromo-chloro-benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #TFA-OPT-882 Subject: Optimization of Trifluoroacetylation Yields for Bromo-Chloro-Benzene Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Deactivation Challenge

Welcome to the Halogenated Aromatics Support Hub. You are likely encountering low yields (<40%) or regioselectivity issues (isomer scrambling) while attempting to introduce a trifluoroacetyl group onto a bromo-chloro-benzene ring.

The Core Problem: A bromo-chloro-benzene substrate is electronically deactivated .

  • Friedel-Crafts (EAS) Failure: Traditional Friedel-Crafts acylation (using

    
    /TFAA) struggles because the ring is electron-poor. Forcing conditions lead to tar/oligomerization rather than clean acylation.
    
  • The Solution (Metallation): High-yield optimization requires switching mechanisms from Electrophilic Aromatic Substitution (EAS) to Organometallic Directed Synthesis .

This guide prioritizes the Lithium-Halogen Exchange (Li-HE) and Turbo-Grignard routes, as these are the only industrial-standard methods to achieve >80% yields for this specific substrate class.

Module 1: Critical Decision Matrix

Before starting, verify your route selection. The following logic flow determines your success probability.

ReactionLogic Start Substrate: Bromo-Chloro-Benzene Method Choose Method Start->Method FC Route A: Friedel-Crafts (AlCl3 + TFAA) Method->FC Legacy/Low Cost LiHE Route B: Li-Halogen Exchange (n-BuLi + ETFA) Method->LiHE High Precision Turbo Route C: Turbo-Grignard (iPrMgCl·LiCl) Method->Turbo Scalable/Safe OutcomeBad Outcome: Low Yield (<30%) Polymerization/Tar FC->OutcomeBad Deactivated Ring OutcomeGood Outcome: High Yield (>80%) Regioselective LiHE->OutcomeGood Kinetic Control Turbo->OutcomeGood Thermodynamic Stability

Figure 1: Decision matrix for functionalizing deactivated halo-arenes. Note that Route A is generally discouraged for this specific substrate.

Module 2: The "Gold Standard" Protocol (Li-HE)

Objective: Selective replacement of Bromine (Br) with a Trifluoroacetyl group without touching the Chlorine (Cl).

Mechanism: Lithium-Halogen exchange is faster for Br than Cl.[1] By operating at -78°C , we kinetically favor Br-exchange. Critical Reagent: Ethyl Trifluoroacetate (ETFA). Do not use Trifluoroacetic Anhydride (TFAA) for this route as it reacts too violently and causes double-addition.

Step-by-Step Optimized Protocol
  • Setup: Flame-dry a 3-neck flask. Maintain strict

    
     or Ar atmosphere.
    
  • Solvent: Dissolve bromo-chloro-benzene (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling (CRITICAL): Cool to -78°C (Dry ice/Acetone). Allow 15 mins for equilibration.

  • Exchange: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 20 mins.

    • Checkpoint: Stir for exactly 30 mins at -78°C. Do not warm up, or the "Halogen Dance" (migration of Li to the position ortho to Cl) will occur.

  • The "Inverse Addition" (YIELD MAKER):

    • Standard addition fails: Adding ETFA into the lithiated species creates a localized excess of Lithio-species, leading to double addition (forming the tertiary alcohol).

    • Correct Technique: Cannulate (transfer) the cold Lithio-species INTO a separate flask containing Ethyl Trifluoroacetate (1.5 equiv) in THF at -78°C.

  • Quench: After 1 hour, quench with sat.

    
     solution while still cold.
    
Troubleshooting Table: Li-HE Route
SymptomProbable CauseCorrective Action
Product is an Alcohol (Di-aryl) Double AdditionMust use Inverse Addition. Transfer Li-species into the electrophile, not vice-versa.
Scrambled Isomers Temperature too highMaintain -78°C strictly. If > -60°C, Li will migrate to the position ortho to Cl (Thermodynamic sink).
Recovery of Starting Material Wet Solvent / Quenched LiRe-distill THF over Na/Benzophenone. Ensure n-BuLi titer is fresh.
Loss of Chlorine atom Over-metallationReduce n-BuLi to 1.00 equiv exactly. Br exchanges much faster than Cl, but excess Li will attack Cl eventually.

Module 3: The Scalable "Turbo" Route (Knochel-Hauser)

Context: If you are scaling up (>50g) or cannot maintain -78°C, n-BuLi is dangerous. The Turbo-Grignard (


) is the modern alternative.

Why it works: The complexation with LiCl breaks Magnesium aggregates, making the reagent reactive enough to exchange Br, but mild enough to tolerate Cl and functional groups (esters, nitriles) elsewhere on the ring.

Protocol Adjustment
  • Reagent: Use

    
     (commercially available in THF).
    
  • Temp: Reaction proceeds at 0°C to Room Temperature (no cryogenics needed).

  • Procedure:

    • Dissolve substrate in THF.

    • Add Turbo-Grignard (1.1 equiv) at 0°C.

    • Stir 1-2 hours (Monitor by GC-MS for disappearance of SM).

    • Trapping: Add the Grignard solution into a solution of N-methoxy-N-methyl-trifluoroacetamide (Weinreb Amide equivalent) or ETFA.

Module 4: Visualization of Pathways

Understanding the competition between Exchange, Scrambling, and Trapping is vital.

Mechanism Substrate Br-Ph-Cl LiInt Li-Ph-Cl (Kinetic Intermediate) Substrate->LiInt Fast Br Exchange nBuLi + n-BuLi (-78°C) Scramble Isomerized Li-Species (Thermodynamic) LiInt->Scramble Warm (> -60°C) Halogen Dance Ketone Target Ketone (Trifluoroacetyl-Ph-Cl) LiInt->Ketone Inverse Addition Alcohol Side Product: Alcohol (Double Addition) LiInt->Alcohol Direct Addition (Excess Li) ETFA + ETFA (Inverse Add)

Figure 2: Reaction pathway showing the danger of "Halogen Dance" (Scrambling) and Double Addition.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetyl Chloride instead of the Ethyl Ester? A: Generally, No . Acid chlorides are extremely reactive. In the context of organometallics, they almost exclusively lead to double addition (alcohol formation) because the resulting ketone is more reactive than the starting acid chloride. Use Ethyl Trifluoroacetate (ETFA) or the Weinreb Amide (N-methoxy-N-methyl-trifluoroacetamide).

Q2: I see a "migration" of the Chlorine atom in my final product. Why? A: This is the "Halogen Dance" phenomenon. At temperatures above -60°C, the lithiated species acts as a base, deprotonating the position ortho to the Chlorine (which is more acidic due to Cl's inductive effect). The Lithium then migrates. Fix: Keep the reaction strictly at -78°C and quench immediately after the exchange time is complete.

Q3: Why is my Friedel-Crafts yield stuck at 20%? A: Your ring has two halogens. It is severely deactivated. The Lewis Acid (


) complexes with the acylating agent, but the benzene ring is not nucleophilic enough to attack it efficiently. You are likely producing "tars" due to polymerization of the solvent or reagents over long reaction times. Switch to the Metallation route. 

Q4: How do I dry my ETFA? A: Commercial ETFA can contain trifluoroacetic acid (hydrolysis product). Distill it over


 before use to ensure it is acid-free. Free acid quenches your organolithium reagent immediately.

References

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithium Reagents Bearing Electrophilic Groups.[1] Preparation by Halogen-Lithium Exchange and Their Use in Synthesis.[1][2][3][4] Accounts of Chemical Research. Link

  • Knochel, P., et al. (2011). Preparation and Applications of Functionalized Organomagnesium Reagents. Handbook of Functionalized Organometallics. Link

  • Leroux, F., et al. (2005). Trifluoromethyl Ketones: Preparation and Applications. Chemical Reviews. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press. (Standard text for Halogen Dance mechanisms). Link

Sources

Validation & Comparative

A Comparative Guide to the 19F NMR Chemical Shift of 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of fluorinated organic molecules is paramount. The fluorine-19 (¹⁹F) nuclear magnetic resonance (NMR) spectroscopy is an exceptionally sensitive and powerful tool for this purpose, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][2] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone, offering a comparative framework against related structures and detailed experimental protocols for its accurate determination.

Understanding the ¹⁹F NMR Landscape of Trifluoroacetophenones

The chemical shift of the trifluoromethyl (-CF₃) group in ¹⁹F NMR is highly sensitive to its local electronic environment.[1][2] In trifluoroacetophenones, the principal deshielding effect is governed by the direct attachment of the benzene ring to the trifluoroacetyl (TFA) group.[3] The electron-withdrawing nature of the carbonyl group and the aromatic ring system significantly influences the resonance of the fluorine nuclei.

The ¹⁹F NMR chemical shifts for the TFA group are typically observed in the range of -67 ppm to -85 ppm relative to a standard reference such as CFCl₃.[4] Substituents on the aromatic ring can further modulate this chemical shift. Electron-withdrawing groups, such as the bromo and chloro substituents in 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone, are expected to deshield the fluorine nuclei, leading to a downfield shift (less negative ppm value). Conversely, electron-donating groups would cause an upfield shift (more negative ppm value).[1]

The delocalized electron density of the aromatic system is highly polarizable and thus sensitive to the surrounding environment.[2] This polarizability contributes to a greater range of shielding effects on the fluorine nuclei, making ¹⁹F NMR a subtle probe of the molecular structure.[2]

Comparative Analysis of ¹⁹F NMR Chemical Shifts

To contextualize the expected chemical shift of 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone, it is instructive to compare it with other substituted trifluoroacetophenones. While a specific, publicly available experimental value for the target compound is not readily found, we can infer its approximate chemical shift based on the electronic effects of its substituents.

CompoundSubstituentsExpected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)Rationale
2,2,2-TrifluoroacetophenoneNone-63 to -65Baseline for comparison. The phenyl group itself is deshielding.
4'-Methoxy-2,2,2-trifluoroacetophenone4'-OCH₃ (Electron-donating)More negative than -64 ppmThe methoxy group increases electron density on the ring, shielding the -CF₃ group.
4'-Nitro-2,2,2-trifluoroacetophenone4'-NO₂ (Electron-withdrawing)Less negative than -64 ppmThe nitro group withdraws electron density, deshielding the -CF₃ group.
2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone 2'-Br, 6'-Cl (Electron-withdrawing) Expected to be significantly less negative than -64 ppm The two halogen substituents are strongly electron-withdrawing, leading to substantial deshielding of the trifluoromethyl group. The ortho positioning may also introduce through-space effects.

Note: The exact chemical shifts can be influenced by solvent and concentration.[3][4]

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following protocol provides a robust method for acquiring a high-quality ¹⁹F NMR spectrum of 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone.

Materials and Reagents
  • 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone

  • Deuterated chloroform (CDCl₃) or Deuterated acetone (Acetone-d₆)

  • Internal Standard: Trifluoroacetic acid (TFA) or Hexafluorobenzene (C₆F₆)

  • NMR tubes

Instrumentation
  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small, precisely known amount of an internal standard. Trifluoroacetic acid (TFA) is a common choice, appearing as a sharp singlet around -76.5 ppm.[5][6] Alternatively, hexafluorobenzene (HFB) can be used, with a resonance around -165 ppm.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a narrow and symmetrical lock signal.

    • Tune and match the fluorine probe to the correct frequency.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range of the trifluoromethyl group (e.g., from -60 ppm to -90 ppm). For unknown compounds, a wider spectral width may be initially necessary to locate the signal.[8]

    • The transmitter offset should be centered within the expected spectral region.

    • Use a 90° pulse angle to maximize the signal-to-noise ratio.[5]

    • Set a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the fluorine nuclei to ensure full relaxation and accurate integration. A delay of 10-20 seconds is often adequate.[5][9]

    • Acquire a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

    • For simplicity and to obtain a sharp singlet for the -CF₃ group, ¹H decoupling is typically applied.[5]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Reference the spectrum to the known chemical shift of the internal standard.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 setup1 Insert Sample prep4->setup1 setup2 Lock & Shim setup1->setup2 setup3 Tune & Match Probe setup2->setup3 acq1 Set Spectral Width & Offset setup3->acq1 acq2 Set Pulse Angle & Relaxation Delay acq1->acq2 acq3 Acquire Data (with ¹H decoupling) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 end end proc3->end Final Spectrum

Caption: Experimental workflow for acquiring the ¹⁹F NMR spectrum.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The use of a certified internal standard provides a reliable reference point for the chemical shift.[7] The long relaxation delay ensures the quantitative reliability of the signal integrals, which should correspond to the number of fluorine atoms in the molecule. Furthermore, the expected singlet multiplicity (with ¹H decoupling) for the -CF₃ group serves as a quick check for the structural integrity of the trifluoromethyl moiety.

Conclusion

While the precise ¹⁹F NMR chemical shift of 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone requires experimental determination, a thorough understanding of the factors influencing fluorine resonances allows for a reasoned estimation. The strong electron-withdrawing character of the bromo and chloro substituents is anticipated to result in a significant downfield shift compared to unsubstituted trifluoroacetophenone. The provided experimental protocol offers a comprehensive and reliable method for obtaining an accurate and high-quality ¹⁹F NMR spectrum, which is an indispensable step in the structural elucidation and quality control of this and other novel fluorinated compounds.

References

  • Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • DTIC. Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. [Link]

  • PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • PMC. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • ResearchGate. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • PMC. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

  • PubMed Central. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • UCSB Chemistry and Biochemistry. F19 detection. [Link]

  • ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

Sources

Characterization of Electron-Deficient Acetophenones via IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of heterocyclic active pharmaceutical ingredients (APIs), electron-deficient acetophenones (e.g., 4'-nitro, 4'-cyano, 4'-fluoro derivatives) are critical intermediates. Their reactivity differs significantly from electron-rich analogs, necessitating precise characterization.

This guide objectively compares the Infrared (IR) spectral signatures of these compounds. Unlike generic spectral libraries, we focus on the mechanistic causality of the carbonyl (


) shift, providing a predictive framework based on Hammett substituent constants. We also compare the performance of Attenuated Total Reflectance (ATR)  against Transmission (KBr pellet)  methodologies, recommending specific protocols for these high-dipole molecules.

The Mechanistic Basis: Electronic Tuning of the Carbonyl

To interpret the IR spectrum of an acetophenone, one must understand that the carbonyl stretching frequency (


) is a direct reporter of the bond order.
The Hammett Relationship

The shift in


 correlates linearly with the Hammett substituent constant (

).
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     and 
    
    
    
    withdraw electron density via induction (
    
    
    ) and resonance (
    
    
    ). This destabilizes the single-bonded resonance form (
    
    
    ), increasing the double-bond character of the carbonyl.
    • Result: Higher force constant (

      
      ) 
      
      
      
      Higher Wavenumber (
      
      
      ).
  • Electron-Donating Groups (EDGs): Substituents like

    
     donate electron density (
    
    
    
    ), stabilizing the single-bonded character.
    • Result: Lower force constant (

      
      ) 
      
      
      
      Lower Wavenumber (
      
      
      ).
Pathway Visualization

The following diagram illustrates the electronic push-pull mechanism affecting the carbonyl stretch.

ElectronicEffects cluster_EWG Electron Deficient Case (e.g., -NO2) Substituent Substituent (Para-position) Ring Benzene Ring (Conjugation Conduit) Substituent->Ring Inductive/Resonance Effect Carbonyl Carbonyl Group (C=O) Ring->Carbonyl Electron Density Modulation Frequency IR Frequency (ν) Carbonyl->Frequency Bond Order Change EWG_Logic Withdraws e- Increases C=O Bond Order Increases ν

Figure 1: Mechanistic flow of substituent effects on acetophenone carbonyl stretching frequency.

Comparative Data Analysis

The table below aggregates experimental data, contrasting electron-deficient acetophenones against the parent and electron-rich controls. Note the positive correlation between the Hammett constant (


) and the wavenumber.
CompoundSubstituent (4'-Position)Electronic NatureHammett Constant (

)

(cm⁻¹) [Exp.]
Phase/Method
4'-Nitroacetophenone

Strong EWG+0.781698 - 1705 Solid (KBr)
4'-Cyanoacetophenone

Strong EWG+0.661690 - 1695 Solid (KBr)
4'-Fluoroacetophenone

Weak EWG+0.061692 Liquid (Film)
Acetophenone

Neutral0.001685 - 1686 Liquid (Film)
4'-Methoxyacetophenone

Strong EDG-0.271674 - 1680 Solid (KBr)

Analyst Note: The shift sensitivity (


) is approximately +12–14 cm⁻¹ per Hammett unit. For every 1.0 increase in 

, expect the carbonyl peak to shift up by ~13 wavenumbers.

Methodological Comparison: ATR vs. Transmission (KBr)

When characterizing these compounds, the choice of sampling technique significantly impacts data fidelity.

Attenuated Total Reflectance (ATR)[1]
  • Best For: Routine screening, reaction monitoring, and liquids (e.g., 4'-fluoroacetophenone).

  • Pros: Zero sample prep; non-destructive.

  • Cons: Peak Shift Phenomenon. ATR spectra often show peaks shifted 2–5 cm⁻¹ lower than transmission spectra due to the wavelength-dependent depth of penetration (

    
    ).
    
  • Verdict: Use for rapid ID, but apply "ATR Correction" in software if comparing to literature KBr values.

Transmission (KBr Pellet)
  • Best For: Publication-quality data, resolution of fine splitting, and solid electron-deficient acetophenones (e.g., 4'-nitroacetophenone).

  • Pros: No refractive index correction needed; higher signal-to-noise ratio for weak overtones.

  • Cons: Hygroscopic (water bands at 3400 cm⁻¹); pressure-induced polymorphism possible.

  • Verdict: The "Gold Standard" for structural confirmation of new solid intermediates.

Experimental Protocol: Characterization Workflow

This protocol ensures reproducible data for solid electron-deficient acetophenones (e.g., 4'-nitroacetophenone).

Workflow Diagram

ProtocolWorkflow Start Start: Solid Sample Prep Sample Prep: Grind 1-2mg sample + 200mg dry KBr Start->Prep Press Press Pellet: 8-10 tons pressure, 2 mins Prep->Press Check Visual Check: Transparent/Translucent Disc? Press->Check Check->Prep No (Cloudy/Cracked) Scan Acquisition: 32 Scans, 4 cm⁻¹ Res Check->Scan Yes Process Data Processing: Baseline Correct -> Peak Pick Scan->Process

Figure 2: Step-by-step workflow for KBr pellet transmission spectroscopy.

Detailed Steps
  • Desiccation: Ensure the KBr powder is spectroscopic grade and dried at 110°C overnight to prevent water interference near the carbonyl overtone region (~3400 cm⁻¹).

  • Grinding: In an agate mortar, grind 1–2 mg of the acetophenone derivative with ~200 mg KBr.

    • Critical: Grind until the mixture is a fine, flour-like powder. Coarse particles cause the "Christiansen Effect" (skewed baselines).

  • Pressing: Transfer to a die set. Apply evacuation (vacuum) for 1 minute to remove air, then compress at 8–10 tons for 2 minutes.

  • Validation: The resulting pellet must be translucent. If opaque, regrind and repress.

  • Acquisition: Collect background (air) then sample.

    • Resolution: 4 cm⁻¹ is standard; 2 cm⁻¹ for analyzing Fermi resonance bands.

    • Scans: Minimum 32 scans to average out noise.

Troubleshooting & Validation

To ensure your data is trustworthy (Self-Validating System):

  • The "Water Test": If a broad peak appears at 3400 cm⁻¹, your KBr is wet. This can broaden the carbonyl peak via hydrogen bonding.[1] Action: Dry KBr or switch to Diamond ATR.

  • The "Overtone Check": Acetophenones often show a weak overtone of the carbonyl stretch near 3350–3400 cm⁻¹. Do not confuse this with an N-H stretch (common in amino-acetophenones).

  • Fermi Resonance: In some derivatives, the carbonyl band may split (doublet). This is often Fermi resonance between the fundamental

    
     stretch and the first overtone of a lower-frequency bending mode, not necessarily an impurity.
    

References

  • NIST Chemistry WebBook. Acetophenone (Gas Phase & Condensed Phase IR Spectra). National Institute of Standards and Technology. Available at: [Link]

  • Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones.[2][3][4][5] Canadian Journal of Chemistry. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Standard source for values).
  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (General reference for carbonyl shifts). Available at: [Link]

  • PubChem. 4'-Nitroacetophenone (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

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